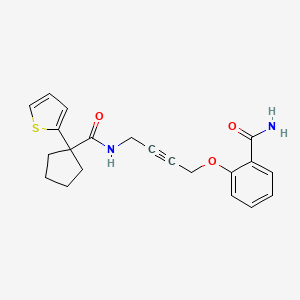

![molecular formula C23H21ClN4O2 B2389388 2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide CAS No. 862810-43-3](/img/structure/B2389388.png)

2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

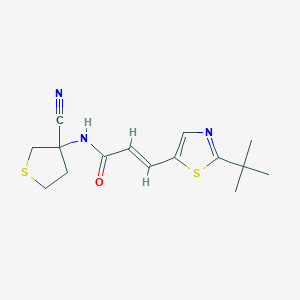

2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H21ClN4O2 and its molecular weight is 420.9. The purity is usually 95%.

BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Researchers have explored the direct functionalization of this scaffold as an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives. The compound could serve as a building block for designing novel drugs or bioactive molecules.

- A study synthesized and evaluated a series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives containing a methylsulfonyl group as potential COX-2 (cyclooxygenase-2) inhibitors . These compounds showed moderate to good selectivity for inhibiting COX-2. Notably, one specific compound demonstrated even higher COX-2 inhibition than the reference drug celecoxib.

- Nitrogen heterocycles, including benzo[4,5]imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines , play essential roles in various biological processes. These moieties can interact with enzymes, proteins, and DNA . Understanding their binding properties can aid drug design and therapeutic development.

- The imidazo[1,2-a]pyridine scaffold is considered privileged due to its wide range of applications in medicinal chemistry. Researchers have explored various synthetic approaches and functionalizations at 3-positions to construct this scaffold for drug development . Its versatility makes it an attractive target for further exploration.

- Recent advances involve using radical reactions for the direct functionalization of imidazo[1,2-a]pyridines . Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been explored to modify this scaffold efficiently . These methods offer diverse synthetic routes for creating derivatives with specific properties.

Organic Synthesis and Medicinal Chemistry

COX-2 Inhibition

DNA Binding and Enzyme Interactions

Privileged Scaffold for Drug Development

Transition Metal Catalysis and Photocatalysis

Mécanisme D'action

Target of Action

Similar compounds with an imidazo[1,2-a]pyridine core have been utilized for the development of covalent inhibitors, specifically as novel kras g12c inhibitors . KRAS G12C is a common mutation in various types of cancers and is a promising target for anticancer agents .

Mode of Action

Compounds with similar structures have been reported to act as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, which leads to irreversible inhibition of the target’s function .

Biochemical Pathways

Given its potential role as a kras g12c inhibitor , it can be inferred that it may affect pathways downstream of KRAS, such as the MAPK and PI3K pathways, which are involved in cell proliferation and survival.

Result of Action

As a potential kras g12c inhibitor , it may inhibit the proliferation of cancer cells harboring the KRAS G12C mutation and induce apoptosis.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O2/c1-15-5-6-16(20-14-28-12-4-11-25-22(28)27-20)13-19(15)26-21(29)23(2,3)30-18-9-7-17(24)8-10-18/h4-14H,1-3H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXQKEVDTMTRRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2389309.png)

![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole](/img/structure/B2389314.png)

![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389316.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2389318.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2389324.png)